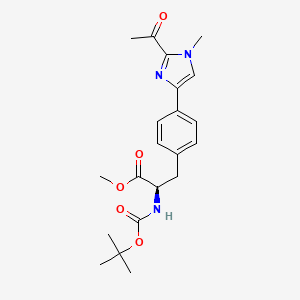

(R)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Description

(R)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral intermediate featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester, and a substituted imidazole-phenyl moiety. This compound is structurally tailored for applications in medicinal chemistry, particularly as a precursor for kinase inhibitors or protease-targeting therapeutics. The Boc group serves as a transient protective moiety for amines during multi-step syntheses, while the imidazole ring may contribute to binding interactions with biological targets .

Properties

IUPAC Name |

methyl (2R)-3-[4-(2-acetyl-1-methylimidazol-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5/c1-13(25)18-22-17(12-24(18)5)15-9-7-14(8-10-15)11-16(19(26)28-6)23-20(27)29-21(2,3)4/h7-10,12,16H,11H2,1-6H3,(H,23,27)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNIDEJOZOVOIC-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate, commonly referred to as compound W169755, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a complex structure that includes an imidazole ring and a tert-butoxycarbonyl (Boc) group, contributing to its unique properties.

- Molecular Formula : C21H27N3O5

- Molecular Weight : 401.46 g/mol

- CAS Number : 2445094-45-9

- IUPAC Name : methyl (R)-3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may exert effects through modulation of the PI3K/Akt signaling pathway, which is crucial in regulating cell survival and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, likely due to its effects on cell cycle regulation and induction of apoptosis.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| A549 | 10 µM | 50% inhibition of growth | |

| HeLa | 5 µM | Induction of apoptosis via caspase activation |

Immunomodulatory Effects

The compound has also shown promising immunomodulatory effects. In a study focusing on immune response modulation, it was observed that the compound could enhance the activity of T cells while suppressing excessive inflammatory responses. This dual action suggests potential applications in autoimmune diseases and cancer therapy.

| Study | Immune Cell Type | Concentration | Effect |

|---|---|---|---|

| T cells | 1 µM | Increased proliferation | |

| Macrophages | 10 µM | Reduced TNF-alpha secretion |

Neuroprotective Properties

Furthermore, this compound has been evaluated for neuroprotective effects. Research indicates that it may protect neuronal cells from glutamate-induced excitotoxicity by modulating the activity of key signaling molecules involved in neuroprotection.

Case Study 1: Cancer Cell Line Evaluation

A comprehensive study involving various cancer cell lines highlighted the efficacy of this compound in inhibiting tumor growth. The study utilized both in vitro and in vivo models to assess the therapeutic potential.

Case Study 2: Autoimmune Disease Model

In a murine model of autoimmune disease, treatment with this compound resulted in decreased disease severity and improved survival rates, indicating its potential as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a potential candidate for the development of new pharmaceuticals. The imidazole ring is known for its biological activity, and derivatives of imidazole have been extensively studied for their roles as antimicrobial agents, anti-inflammatory drugs, and antifungal agents.

Case Studies:

- Antimicrobial Activity: Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (R)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth.

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of more complex bioactive molecules. Its Boc protection allows for selective deprotection under mild conditions, facilitating further functionalization.

Synthetic Pathways:

| Step | Description |

|---|---|

| 1 | Start with (R)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-amino propanoate. |

| 2 | Protect the amine group using Boc anhydride to yield this compound. |

| 3 | Conduct further reactions to introduce different functional groups tailored for specific biological activities. |

Potential Applications in Drug Design

The compound's ability to modify biological pathways makes it a valuable tool in drug design. Its imidazole component can interact with various biological targets, including enzymes and receptors.

Drug Development Insights:

Research indicates that modifying the acetyl and phenyl groups can lead to enhanced potency and selectivity towards specific targets, making this compound a key player in structure-activity relationship (SAR) studies.

Research on Safety and Toxicology

As with any new compound intended for biological applications, understanding its safety profile is crucial. Preliminary studies suggest that while derivatives of this compound show significant biological activity, comprehensive toxicological assessments are necessary.

Toxicology Studies:

Data from related compounds indicate a need for careful evaluation of cytotoxicity and potential side effects before advancing to clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with other Boc-protected intermediates and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

*Calculated molecular weight based on formula.

Key Observations:

Boc Protection Strategy : The target compound and Compound 15a both employ Boc groups to stabilize amines during synthesis. However, Compound 15a integrates a pyrimido-oxazin core, which enhances planar rigidity compared to the imidazole-phenyl system in the target compound.

Heterocyclic Moieties: The imidazole ring in the target compound contrasts with the pyrimido-oxazin in Compound 15a.

Synthetic Pathways: The target compound’s synthesis likely involves imidazole ring formation and Boc protection, akin to methods used for Compound 15a, where trifluoroacetic acid (TFA) facilitates coupling reactions in isopropanol .

Research Findings and Implications

- Chiral Specificity: The (R)-configuration of the target compound’s amino group may influence its biological activity, as seen in enantioselective enzyme inhibition.

- Boc Deprotection : Similar to Compound 15a, the Boc group in the target compound is expected to undergo acid-mediated cleavage (e.g., HCl/dioxane), a standard step in peptide synthesis.

- Imidazole Reactivity : The 2-acetyl-1-methylimidazole moiety could participate in hydrogen bonding or π-stacking interactions, analogous to histidine residues in protein-ligand binding.

Preparation Methods

Cyclocondensation of α-Amino Carbonyl Derivatives

A common approach involves reacting α-amino aldehydes with ketones in the presence of ammonia or ammonium acetate. For example, 1-methyl-1H-imidazole-4-carbaldehyde can react with acetyl chloride under basic conditions to yield 2-acetyl-1-methyl-1H-imidazole.

Reaction Conditions :

Direct Alkylation of Preformed Imidazoles

Alternative routes employ N-alkylation of imidazole derivatives. For instance, 1-methylimidazole reacts with acetyl chloride in the presence of ketene gas to form 2-acetyl-1-methyl-1H-imidazole.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Regioselectivity | >95% for N1-methylation |

| Byproducts | <5% N3-alkylated isomers |

Construction of the (R)-Configured Propanoate Side Chain

The stereocenter is established via asymmetric hydrogenation or chiral auxiliary-mediated synthesis .

Enantioselective Hydrogenation

A β-keto ester precursor undergoes hydrogenation using a Ru-BINAP catalyst to afford the (R)-configured product.

Conditions :

Chiral Pool Synthesis

L-Alanine methyl ester is Boc-protected and iodinated to yield (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate , which undergoes subsequent cross-coupling.

Steps :

-

Boc Protection : L-Alanine methyl ester + Boc2O, DMAP, THF, 0°C (95% yield).

-

Iodination : N-Boc-alanine methyl ester + I2, NaHCO3, CH2Cl2/H2O (30% yield).

Final Coupling of Imidazole-Phenyl and Propanoate Moieties

The two fragments are joined via amide coupling or Ullmann-type reactions .

Amide Coupling Using Activated Esters

The imidazole-phenyl carboxylic acid is activated as a pentafluorophenyl ester and coupled with the Boc-protected amine.

Procedure :

Copper-Catalyzed Ullmann Coupling

Aryl halides and amines react under CuI/L-proline catalysis to form C–N bonds.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | L-Proline (20 mol%) |

| Base | Cs2CO3 (2.0 equiv) |

| Solvent | DMSO, 100°C, 24 hours |

| Yield | 65–70% |

Critical Analysis of Methodologies

Stereochemical Control

Regioselectivity Challenges in Imidazole Functionalization

Boc Deprotection Risks

-

Acidic conditions (TFA/DCM) cleave the Boc group but may protonate the imidazole ring.

-

Mild alternatives: Catalytic hydrogenation (H2/Pd-C) preserves imidazole integrity.

Industrial-Scale Considerations

Cost-Effective Catalysts

Q & A

Q. What are the key steps in synthesizing (R)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate?

- Methodological Answer : Synthesis involves sequential coupling reactions and protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent side reactions. A typical protocol involves:

- Coupling imidazole derivatives (e.g., 2-acetyl-1-methylimidazole) with aryl halides via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like K₂CO₃ .

- Final esterification of the propanoic acid derivative using methanol and catalytic acid .

Purification often employs flash column chromatography (silica gel, gradient elution with DCM/MeOH) .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

- NMR : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity (e.g., tert-butyl signals at δ ~1.4 ppm in ¹H NMR) .

- HRMS : Validates molecular weight and isotopic patterns .

- IR : Detects carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm⁻¹) .

- Melting Point : Consistency with literature values ensures purity (e.g., 151–154°C for similar Boc-protected compounds) .

Q. What precautions are necessary to preserve the acid-sensitive tert-butoxycarbonyl (Boc) group during synthesis?

- Methodological Answer : The Boc group is labile under acidic conditions. To avoid premature deprotection:

- Use mild acids (e.g., trifluoroacetic acid in DCM) only during controlled deprotection steps .

- Neutralize reaction mixtures with weak bases (e.g., NaHCO₃) after acid treatment .

- Monitor reaction progress via TLC or LC-MS to detect undesired degradation .

Advanced Research Questions

Q. How can enantiomeric purity of the (R)-configured compound be ensured and validated?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:

Q. What strategies resolve low yields in imidazole-phenyl coupling reactions?

- Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with ligand additives) .

- Microwave-assisted synthesis to enhance reaction efficiency .

- Pre-functionalizing the imidazole ring with electron-withdrawing groups (e.g., acetyl) to improve reactivity .

Q. How does the tert-Boc group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies using LC-MS or NMR under controlled pH:

- Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs, generating free amine and tert-butanol .

- Neutral/Basic Conditions (pH 7–9) : Boc remains stable, but prolonged exposure to bases (e.g., NH₃/MeOH) may cause ester hydrolysis .

Recommendations: Store the compound at –20°C in anhydrous DCM or THF to prevent degradation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.